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For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-o-
toluidine (CAS No. 611-21-2), a key intermediate in various chemical syntheses. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Executive Summary

N-Methyl-o-toluidine, with the molecular formula CsHi1N, is a substituted aniline derivative.[1]
[2] Understanding its structural features is crucial for its application in research and
development. This guide presents its *H NMR, 13C NMR, IR, and MS spectral data in a
structured format, details the experimental protocols for data acquisition, and provides a visual
workflow for spectral analysis.

Spectral Data Presentation

The following tables summarize the key spectral data for N-Methyl-o-toluidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectral Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b147340?utm_src=pdf-interest
https://www.benchchem.com/product/b147340?utm_src=pdf-body
https://www.benchchem.com/product/b147340?utm_src=pdf-body
https://www.benchchem.com/product/b147340?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C611212&Mask=FFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C611212&Units=SI&Mask=65
https://www.benchchem.com/product/b147340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

7.20 - 6.60 Multiplet 4H Aromatic protons

3.60 Singlet 1H N-H proton

2.85 Singlet 3H N-CHs protons

2.25 Singlet 3H Ar-CHs protons

Solvent: CDCIs. Data sourced from publicly available spectral databases.

13C NMR Spectral Data

Chemical Shift (ppm)

Assighment

147.0 C-N

130.5 Aromatic C-H
127.0 Aromatic C-H
122.5 C-CHs

117.5 Aromatic C-H
109.0 Aromatic C-H
30.5 N-CHs

17.5 Ar-CHs

Solvent: CDCIs. Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3430 Medium, Sharp N-H Stretch

3050 - 3020 Medium Aromatic C-H Stretch

2970 - 2850 Medium Aliphatic C-H Stretch

1600, 1500 Strong Aromatic C=C Bending
1320 Strong C-N Stretch

750 Strong ortho-disubstituted benzene

Sample Phase: Neat (liquid film). Data sourced from NIST/EPA Gas-Phase Infrared Database
and other public sources.[1]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
121 100 [M]* (Molecular lon)
120 80 [M-H]*
106 95 [M-CHs]*
91 40 [C7H7]* (Tropylium ion)
77 20 [CeHs]* (Phenyl ion)

lonization Method: Electron lonization (El) at 70 eV.[3]

Experimental Protocols

Standard protocols for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of N-Methyl-o-toluidine is dissolved in 0.6-0.7
mL of deuterated chloroform (CDClIs) containing tetramethylsilane (TMS) as an internal
standard (0O ppm). The solution is then transferred to a 5 mm NMR tube.
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Instrumentation and Parameters: A 400 MHz or 500 MHz NMR spectrometer is typically used.

e 1H NMR: A standard single-pulse experiment is performed with a spectral width of -2 to 12
ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

e 13C NMR: A standard proton-decoupled 3C experiment is conducted with a spectral width of
0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a
significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise
ratio.

IR Spectroscopy

Sample Preparation: For a neat liquid sample, a thin film of N-Methyl-o-toluidine is prepared
between two potassium bromide (KBr) or sodium chloride (NacCl) plates.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used.
The spectrum is typically recorded over a range of 4000 to 400 cm~* with a resolution of 4
cm~*. A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the
sample spectrum.

Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC-MS) or a direct insertion probe. Electron lonization (EI) is performed at
a standard energy of 70 eV.

Instrumentation and Parameters: A quadrupole or time-of-flight (TOF) mass analyzer is
commonly used. The mass spectrum is scanned over a mass-to-charge (m/z) range of
approximately 40-500 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data
analysis for the structural elucidation of N-Methyl-o-toluidine.
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4 Data Analysis & Interpretation
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Caption: Workflow for the spectral analysis of N-Methyl-o-toluidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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